5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a useful research compound. Its molecular formula is C9H10BrCl2N and its molecular weight is 282.99 g/mol. The purity is usually 95%.
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Mechanism of Action
are a class of organic compounds that are derivatives of the heterocyclic compound quinoline. They are often used in the synthesis of pharmaceuticals and other biologically active compounds. The presence of the nitrogen atom in the quinoline ring can allow these compounds to act as bases and to form salts with acids, which can influence their physical and chemical properties .
In terms of mode of action , tetrahydroquinolines can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can result in changes to the structure of the compound, which can potentially alter its biological activity.
The biochemical pathways affected by tetrahydroquinolines would depend on their specific chemical structure and the functional groups present. For example, some tetrahydroquinolines are known to inhibit certain enzymes, which can affect various biochemical pathways .
The pharmacokinetics of tetrahydroquinolines, including their absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups that can be metabolized by the body can all influence its pharmacokinetics .
The result of action of a tetrahydroquinoline would depend on its specific targets and mode of action. For example, if a tetrahydroquinoline inhibits a particular enzyme, the result of its action could be a decrease in the production of certain biochemicals in the body .
The action environment can also influence the action of tetrahydroquinolines. Factors such as pH, temperature, and the presence of other chemicals can all affect the stability and efficacy of these compounds .
Biochemical Analysis
Biochemical Properties
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating specific signaling pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In in vitro studies, it has been observed that this compound remains stable under standard laboratory conditions for extended periods . In in vivo studies, its long-term effects on cellular function can vary, with some studies reporting sustained biological activity over several weeks.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.
Properties
IUPAC Name |
5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCPHNLBRQTAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.